molecular formula C21H17FN2O4 B3458309 N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide

Cat. No. B3458309
M. Wt: 380.4 g/mol
InChI Key: KFAMMLLCPWDLRY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide, also known as FNBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNBN is a member of the benzamide family of compounds, which are known to have a variety of biological activities.

Scientific Research Applications

N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide has been found to have anti-inflammatory and analgesic effects. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is that it is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one limitation of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide is that it is relatively unstable and can decompose over time, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. One area of research is the development of new drugs based on the structure of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide. Another area of research is the investigation of the mechanism of action of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide and its effects on various biological processes. Additionally, research could be focused on the optimization of the synthesis method for N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide to improve its stability and purity. Finally, further studies could be conducted to investigate the potential of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-4-nitrobenzamide in the treatment of other diseases beyond cancer.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-28-20-12-10-18(11-13-20)23(14-15-2-6-17(22)7-3-15)21(25)16-4-8-19(9-5-16)24(26)27/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAMMLLCPWDLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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